molecular formula C21H24N2O2 B12201606 N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide

Cat. No.: B12201606
M. Wt: 336.4 g/mol
InChI Key: AIKWVPAHKZLFCQ-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide is a complex organic compound with a molecular formula of C22H24N2O2. This compound is characterized by the presence of a cyclohexylamino group, a phenyl group, and a benzamide moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide typically involves the reaction of cyclohexylamine with a suitable benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylamino group, a phenyl group, and a benzamide moiety allows for versatile reactivity and a wide range of applications in research and industry .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C21H24N2O2/c24-19(16-10-4-1-5-11-16)20(22-18-14-8-3-9-15-18)23-21(25)17-12-6-2-7-13-17/h1-2,4-7,10-13,18,20,22H,3,8-9,14-15H2,(H,23,25)

InChI Key

AIKWVPAHKZLFCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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